molecular formula C18H14N4O4S B2698478 N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-71-8

N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2698478
M. Wt: 382.39
InChI Key: DYMYTXXHADGEEV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Elucidation

Research has detailed the synthetic pathways to create derivatives of imidazo[2,1-b]thiazole, exploring their structural characteristics and potential as intermediates for further chemical reactions. For example, studies have demonstrated methods for obtaining furan derivatives through reactions involving heterocyclic NH-acids and dibenzoylacetylene in the presence of triphenylphosphine, leading to the production of 2,3,5-trisubstituted furan derivatives (Yavari, Alizadeh, & Anary‐Abbasinejad, 2002). Such methodologies highlight the compound's role in synthesizing complex heterocyclic structures, contributing to the broader field of organic chemistry and medicinal chemistry research.

Potential Antiprotozoal Activity

Derivatives of imidazo[1,2-a]pyridines, closely related to the query compound, have shown promising antiprotozoal activities. Research into dicationic imidazo[1,2-a]pyridines and their tetrahydro derivatives has revealed strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Inhibition of NQO2 for Chemotherapy and Malaria Treatment

Studies on analogues of furan-amidines, including those structurally related to the queried compound, have evaluated their efficacy as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Despite showing lower activity than the lead furan amidine, these investigations provide valuable insights into the structure-activity relationship, guiding future drug development efforts (Alnabulsi et al., 2018).

Antimicrobial and Antifungal Potentials

Research into nitroaromatic carboxylic acids and semicarbazones, which share structural motifs with the query compound, has explored their antimicrobial and antifungal potentials. These compounds have shown varying degrees of activity against Leishmania infantum, with some derivatives demonstrating comparable efficacy to reference drugs, underscoring their potential in developing new anti-leishmanial treatments (Dias et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c1-11-16(17(23)19-9-14-6-3-7-26-14)27-18-20-15(10-21(11)18)12-4-2-5-13(8-12)22(24)25/h2-8,10H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMYTXXHADGEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

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